![molecular formula C10H7ClO2S B2716945 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 66490-31-1](/img/structure/B2716945.png)
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a carboxylic acid group and a chlorine atom .Chemical Reactions Analysis
Thiophene derivatives, including 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in condensation reactions to form aminothiophene derivatives .Physical And Chemical Properties Analysis
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has a molecular weight of 226.68 . Its melting point is reported to be between 271-275 °C .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Thiophene derivatives have been found to have anti-inflammatory properties . This makes “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” a potential candidate for the development of new anti-inflammatory drugs .
Anti-Cancer Properties
Thiophene derivatives have also been found to have anti-cancer properties . This suggests that “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” could potentially be used in the development of new anti-cancer drugs .
Anti-Microbial Properties
Thiophene derivatives have been found to have anti-microbial properties . This suggests that “4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” could potentially be used in the development of new anti-microbial drugs .
Organic Synthesis
“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is an important raw material and intermediate used in organic synthesis .
Pharmaceuticals
“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is used as an important raw material and intermediate in the production of pharmaceuticals .
Agrochemicals
“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is used as an important raw material and intermediate in the production of agrochemicals .
Dyestuffs
“4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid” is used as an important raw material and intermediate in the production of dyestuffs .
Mechanism of Action
Target of Action
The primary target of the compound 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .
Mode of Action
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage . Simultaneously, it downregulates Mcl-1, prompting a significant apoptotic response .
Biochemical Pathways
The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . This results in the disruption of these pathways and their downstream effects, which include the death of cancer cells .
Pharmacokinetics
Its ability to enter cancer cells effectively suggests that it may have good bioavailability .
Result of Action
The result of the action of 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is the induction of apoptosis in cancer cells . By causing DNA damage and downregulating Mcl-1, it triggers a significant apoptotic response, leading to the death of cancer cells .
Future Directions
Thiophene-based analogs, including 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis of thiophene derivatives and their potential applications in medicinal chemistry.
properties
IUPAC Name |
4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMXDXBXSOHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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